Product packaging for Diphenylacetonitrile(Cat. No.:CAS No. 86-29-3)

Diphenylacetonitrile

Cat. No.: B117805
CAS No.: 86-29-3
M. Wt: 193.24 g/mol
InChI Key: NEBPTMCRLHKPOB-UHFFFAOYSA-N
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Description

Significance of Diphenylacetonitrile as a Versatile Organic Intermediate and Building Block

This compound, with the chemical formula C₁₄H₁₁N, is an organic compound featuring two phenyl groups and a nitrile group attached to a central carbon atom. atompharma.co.in This structure imparts a high degree of reactivity, particularly at the nitrile group, making it a crucial intermediate in organic synthesis. atompharma.co.inontosight.ai Its versatility allows it to serve as a foundational building block for the construction of more complex molecules. atompharma.co.in

The importance of this compound spans several key industries:

Pharmaceuticals: It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). dolphinpharma.comguidechem.com Its ability to undergo various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to amines, makes it a valuable precursor in drug development. ontosight.ai For instance, it is used in the synthesis of methadone and other pharmaceutical compounds. mpbio.com

Agrochemicals: The compound is utilized in the production of certain herbicides and pesticides. atompharma.co.indolphinpharma.com

Materials Science: this compound and its derivatives are employed in the formulation of specialty polymers, resins, coatings, and adhesives, contributing to enhanced thermal stability and mechanical properties. dolphinpharma.comchemimpex.com It is also used to synthesize isocyanates, which are precursors to UV coatings, PU paints, and transparent elastomers. dolphinpharma.comchemicalbook.com

Dyes and Pigments: It serves as an intermediate in the manufacturing of various dyes and pigments. chemimpex.com

Evolution of Research Perspectives on this compound Chemistry

The study of this compound and its reactions has evolved significantly over time. Early research, dating back to at least 1949, laid the groundwork for understanding its fundamental properties and reactivity. acs.org A notable early investigation in 1958 by Kharasch and Sosnovsky explored the copper-catalyzed peroxidation of this compound. beilstein-journals.org

Over the decades, research has expanded from fundamental synthesis and reaction mechanisms to more specialized applications. The development of new synthetic methodologies, such as the one-pot, metal-free conversion of aldehydes to nitriles, has broadened the accessibility and utility of this compound and related compounds. louisville.edu

Contemporary research has seen the application of advanced catalytic systems to manipulate this compound and its derivatives. For example, nickel-catalyzed α-allylation reactions have been developed for this compound. researchgate.net Furthermore, its reactions with organometallic complexes, such as those of Group 4 metallocenes, have been investigated, leading to the formation of novel metallacycles. researchgate.net The use of this compound in green chemistry approaches, such as syntheses in eutectic solvents, highlights a modern focus on environmentally benign chemical processes. colab.ws

Scope and Objectives of Contemporary this compound Research

Current research on this compound is vibrant and multifaceted, with several key objectives:

Development of Novel Synthetic Methods: A primary goal is to devise more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its derivatives. google.com This includes the exploration of new catalysts and reaction conditions to improve yields and reduce waste. google.commdpi.com

Exploration of New Applications: Researchers are continuously seeking to expand the applications of this compound. This includes its use as a building block for novel pharmaceuticals, advanced materials, and functional molecules. chemimpex.comprinttechhealthcare.com Its role in the synthesis of bioactive molecules, including those with potential antitumor and antidepressant activities, is an active area of investigation. aip.org

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. This involves detailed kinetic and computational studies. mdpi.com

Catalysis: The development of new catalytic systems that utilize this compound or its derivatives is a significant research thrust. nih.govqut.edu.au This includes the design of chiral ligands for asymmetric catalysis and the use of graphene-based derivatives as catalyst supports. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B117805 Diphenylacetonitrile CAS No. 86-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylacetonitrile
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InChI

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
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InChI Key

NEBPTMCRLHKPOB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
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Molecular Formula

C14H11N
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DSSTOX Substance ID

DTXSID4020539
Record name Diphenylacetonitrile
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Molecular Weight

193.24 g/mol
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Physical Description

Cream or white solid; [Alfa Aesar MSDS]
Record name Diphenylacetonitrile
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Vapor Pressure

0.000102 [mmHg]
Record name Diphenylacetonitrile
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CAS No.

86-29-3
Record name Diphenylacetonitrile
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Record name Benzeneacetonitrile, .alpha.-phenyl-
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Advanced Synthetic Methodologies for Diphenylacetonitrile and Its Analogs

Catalytic Strategies in Diphenylacetonitrile Synthesis

The development of catalytic systems has revolutionized the synthesis of complex organic molecules, and this compound is no exception. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches.

Palladium-Catalyzed Synthetic Routes to this compound

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The α-arylation of arylacetonitriles is a prominent palladium-catalyzed route to this compound and its derivatives. polyu.edu.hkresearchgate.net This reaction involves the coupling of an aryl halide or sulfonate with an arylacetonitrile in the presence of a palladium catalyst and a suitable ligand.

A significant advancement in this area is the use of aryl tosylates and mesylates as coupling partners, which are often more readily available or medicinally relevant than the corresponding halides. polyu.edu.hk Research has shown that a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a sterically hindered phosphine (B1218219) ligand, such as XPhos, is highly effective for this transformation. polyu.edu.hkresearchgate.net This system facilitates the coupling of a wide array of aryl and heteroaryl sulfonates with various arylacetonitriles. polyu.edu.hk The reaction typically requires a strong base, like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOt-Bu), to deprotonate the arylacetonitrile, forming the active nucleophile. polyu.edu.hk

Key features of this methodology include:

Broad Substrate Scope: The reaction tolerates a diverse range of functional groups on both the arylacetonitrile and the aryl sulfonate, including electron-rich, electron-neutral, and electron-deficient systems. polyu.edu.hkresearcher.life

High Efficiency: Good to excellent yields have been reported with catalyst loadings as low as 0.1 mol%. polyu.edu.hkresearcher.life

Mild Conditions: The reactions are typically run under relatively mild conditions, enhancing their practicality. polyu.edu.hk

Table 1: Palladium-Catalyzed α-Arylation of Benzyl (B1604629) Cyanide with Aryl Tosylates

EntryAryl TosylateCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-Naphthyl tosylatePd(OAc)₂ / XPhosK₃PO₄Toluene9091
2Phenyl tosylatePd(OAc)₂ / XPhosK₃PO₄Toluene9085
34-Methoxyphenyl tosylatePd(OAc)₂ / XPhosK₃PO₄Toluene9088
44-Chlorophenyl tosylatePd(OAc)₂ / XPhosK₃PO₄Toluene9075

This table is a representation of typical results and conditions found in the literature for this type of reaction.

Sodium Alkoxide Catalysis in Alpha-Aryl Substitution Reactions for this compound

Sodium alkoxides, such as sodium ethoxide, can serve as catalysts or strong bases in the synthesis of this compound. google.comorgsyn.org One patented method describes the reaction of phenylacetonitrile (B145931) with benzyl alcohol, using a sodium alkoxide as a catalyst under heating, to produce this compound via an α-aryl substitution reaction. google.com This approach is highlighted for its simple process, easily accessible and environmentally safer raw materials, and high yield, making it suitable for industrial production. google.com

In a related context, sodium ethoxide is used to prepare the sodium derivative of benzyl cyanide, which then undergoes condensation with ethyl acetate in the synthesis of α-phenylacetoacetonitrile, a structural analog. orgsyn.org Sodium metal itself can also be used to generate alkoxides from alcohols, which then act as bases to deprotonate compounds with acidic protons, like those on the α-carbon of nitriles. masterorganicchemistry.com

Copper-Mediated Reactions in this compound Formation

Copper-catalyzed reactions represent a cost-effective and practical alternative to palladium-based systems for certain transformations. rsc.orgrsc.org Copper-mediated cyanation of aryl halides is a well-established method for synthesizing aryl nitriles. rsc.orgresearchgate.netcapes.gov.brnih.gov While not a direct synthesis of this compound from two aryl groups, these methods are crucial for preparing precursors. For instance, an aryl halide can be converted to an aryl nitrile, which could then be subjected to α-arylation.

More advanced copper-mediated strategies involve cascade reactions. One such process uses benzyl cyanide itself as the cyanide source for the cyanation of aryl halides. researchgate.net This reaction proceeds through a proposed C-H bond oxidation and a C-CN bond cleavage, ultimately transferring the cyano group to the aryl halide. researchgate.net This method has been shown to be effective for a range of aryl halides, affording the corresponding aryl nitriles in moderate to good yields. researchgate.net

Recent developments have also focused on making these reactions more environmentally friendly by using water as a solvent and ligand-free copper catalysts, such as copper(II) acetate (Cu(OAc)₂·H₂O), under microwave heating. researchgate.net

Novel Reaction Pathways for this compound Elaboration

Beyond metal-catalyzed cross-coupling, other synthetic strategies provide valuable routes to this compound, often by forming the nitrile functionality late in the synthesis or by constructing the diphenylmethyl framework through classic organic reactions.

Dehydration of Diphenylacetamide as a Synthetic Route

The dehydration of primary amides is a fundamental method for the preparation of nitriles. masterorganicchemistry.comorgoreview.com this compound can be effectively synthesized through the dehydration of diphenylacetamide. orgsyn.orgchemicalbook.comlookchem.comlookchem.com This transformation is typically achieved using strong dehydrating agents. orgoreview.comchemistrysteps.com

Commonly employed reagents for this purpose include:

Phosphorus pentoxide (P₂O₅) masterorganicchemistry.comorgoreview.comchemistrysteps.com

Phosphorus oxychloride (POCl₃) orgoreview.comlookchem.comlookchem.comchemistrysteps.com

Thionyl chloride (SOCl₂) orgoreview.comchemistrysteps.com

The reaction with phosphorus oxychloride, for example, involves heating the mixture, followed by quenching with ice and neutralization to isolate the crude nitrile. lookchem.com This method is considered advantageous over some Friedel-Crafts approaches as it avoids the use of lachrymatory intermediates. lookchem.com Yields for this dehydration reaction are often good, with one report citing a 72% yield when using phosphorus oxychloride alone. lookchem.com

Table 2: Common Dehydrating Agents for Diphenylacetamide

ReagentChemical FormulaGeneral ConditionsReference
Phosphorus OxychloridePOCl₃Heating, neat or in a solvent lookchem.com, lookchem.com
Thionyl ChlorideSOCl₂Heating, often with a base orgoreview.com, chemistrysteps.com
Phosphorus PentoxideP₂O₅Heating in a high-boiling solvent masterorganicchemistry.com, orgoreview.com

Friedel-Crafts Type Condensations for this compound Synthesis

Friedel-Crafts reactions are a classic set of reactions used to attach substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.commt.comchemistrytalk.org Several synthetic routes to this compound employ this type of condensation.

One established method involves the reaction of α-bromophenylacetonitrile with benzene (B151609) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). google.comacs.org The Lewis acid activates the α-bromophenylacetonitrile, facilitating the electrophilic attack on the benzene ring. masterorganicchemistry.com

Another variation utilizes mandelonitrile (B1675950) (benzaldehyde cyanohydrin) as the precursor. orgsyn.orggoogle.com In this approach, mandelonitrile is reacted with benzene using a strong acid catalyst such as concentrated sulfuric acid or aluminum chloride. orgsyn.orgacs.orggoogle.com This method avoids the use of the highly lachrymatory α-bromophenylacetonitrile. lookchem.comgoogle.com The reaction of α-cyanobenzyl p-toluenesulfonate with benzene, catalyzed by aluminum chloride or a strong Brønsted acid, also yields this compound in good yields. acs.org These Friedel-Crafts type reactions provide a direct way to construct the diarylmethane core of the target molecule. acs.org

Multi-Component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, promoting atom economy and efficiency. nih.gov These reactions, where three or more reactants combine to form a product that contains structural elements of each, are highly valued in medicinal chemistry and drug discovery for creating libraries of structurally diverse compounds. nih.govfrontiersin.org

While specific examples of multi-component reactions directly incorporating the this compound moiety are not extensively detailed in the provided search results, the principles of MCRs can be applied. For instance, isocyanide-based MCRs, such as the Passerini and Ugi reactions, are well-established for generating peptide-like structures and other complex molecules. frontiersin.orgorganic-chemistry.orgtcichemicals.com A hypothetical MCR could involve this compound as a nucleophilic component, reacting with an aldehyde and an isocyanide to form an α-acyloxy amide derivative. The versatility of MCRs allows for the rapid generation of compound libraries for screening purposes. nih.govfrontiersin.org

The development of novel MCRs remains an active area of research, with the potential to streamline the synthesis of complex this compound derivatives. nih.gov

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic activity.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds. snnu.edu.cnscu.edu.cn Chiral ligands play a critical role in transition-metal-catalyzed reactions by creating a chiral environment that directs the stereochemical outcome of the reaction. scu.edu.cn

In the context of this compound derivatives, chiral catalysis can be employed for the asymmetric functionalization of the molecule. For example, the alkylation of the this compound anion can be guided by a chiral catalyst to produce an excess of one enantiomer. A notable application is in the synthesis of enantiomerically pure (R)- and (S)-methadone. A novel chiral pool approach utilizes a cyclic sulfamidate ring-opening reaction with this compound in the presence of NaHMDS to achieve the synthesis of the N-Boc-protected intermediate with excellent yield and retention of configuration, avoiding the formation of the isomethadone byproduct. acs.orgnih.gov

The development of new chiral ligands and catalytic systems is a continuous effort to improve the enantioselectivity and efficiency of these transformations. scu.edu.cn For instance, chiral N,N'-dioxide ligands and spirocyclic ligands have shown significant promise in asymmetric functionalization. scu.edu.cn Furthermore, the use of chiral N-heterocyclic carbene (NHC) ligands in metal-catalyzed asymmetric C-H bond functionalization is an emerging area with high potential. snnu.edu.cn

A study on the asymmetric synthesis of (R)-(−)-2,2-diphenylcyclopentanol, a chiral auxiliary, starts from this compound. orgsyn.orgresearchgate.net The process involves an asymmetric oxazaborolidine-catalyzed borane (B79455) reduction of 2,2-diphenylcyclopentanone, which is an efficient method for producing the chiral alcohol on a preparative scale. orgsyn.org

Table 1: Examples of Chiral Catalysis in the Synthesis of this compound Derivatives

Reaction TypeChiral Catalyst/AuxiliarySubstrateProductEnantiomeric Excess (ee)Reference
Asymmetric AlkylationCyclic Sulfamidate (from L-alanine)This compound(S)-N-Boc-4-amino-2,2-diphenylpentanenitrile>99% acs.orgnih.gov
Asymmetric Reduction(+)-β-Chlorodiisopinocampheylborane2,2-Diphenylcyclopentanone(R)-(−)-2,2-Diphenylcyclopentanol96% orgsyn.org
Asymmetric ReductionOxazaborolidine2,2-Diphenylcyclopentanone(R)-(−)-2,2-Diphenylcyclopentanol>90% orgsyn.org

Industrial Production Methodologies and Process Optimization for this compound

The industrial-scale production of this compound has traditionally relied on several methods, each with its own set of advantages and challenges. Process optimization is a continuous endeavor to improve yield, reduce costs, and enhance safety and environmental friendliness. openpr.com

One common industrial method involves the reaction of benzyl cyanide with bromine to form α-bromo-α-phenylacetonitrile, which is then reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org However, this method uses hazardous bromine and generates hydrogen bromide gas. orgsyn.orgguidechem.com

An alternative and more environmentally friendly approach involves the reaction of phenylacetonitrile with benzyl alcohol in the presence of a sodium alkoxide catalyst. This method is characterized by a simple process, easy operation, high yield (over 90%), and good product quality (over 99% purity), making it suitable for industrial production. google.com

Another method detailed in patent literature describes the synthesis from benzaldehyde (B42025) and hydrogen cyanide, which react to form benzaldehyde cyanohydrin. This intermediate then reacts with benzene in the presence of boron trifluoride to produce this compound. google.com A variation of this process involves the reaction of mandelonitrile (a derivative of benzaldehyde and hydrogen cyanide) with benzene using concentrated sulfuric acid as a condensing agent, which avoids the use of bromine and is more cost-effective. guidechem.comgoogle.com

Process optimization efforts focus on improving the efficiency and yield of these reactions. openpr.com For example, in the synthesis of methadone intermediates, carrying out the reaction of this compound with 1-dimethylamino-2-chloropropane in an inert polar, aprotic solvent with a high dielectric constant improves the process. google.com

Table 2: Comparison of Industrial Synthesis Methods for this compound

Starting MaterialsKey Reagents/CatalystsAdvantagesDisadvantagesReference(s)
Benzyl Cyanide, Bromine, BenzeneAluminum ChlorideEstablished methodUse of hazardous bromine, generation of HBr orgsyn.orgguidechem.com
Phenylacetonitrile, Benzyl AlcoholSodium AlkoxideSimple process, high yield, environmentally friendly- google.com
Benzaldehyde, Hydrogen Cyanide, BenzeneBoron TrifluorideSingle process stepUse of highly toxic hydrogen cyanide google.com
Mandelonitrile, BenzeneConcentrated Sulfuric AcidAvoids bromine, cost-effectiveUse of corrosive concentrated sulfuric acid guidechem.comgoogle.com

Mechanistic Investigations of Diphenylacetonitrile Reactivity

Reaction Mechanisms Involving the Nitrile Group in Diphenylacetonitrile

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for various transformations, including substitution, addition, hydrolysis, and reduction. ontosight.aifscichem.com

Nucleophilic Substitution Reactions of this compound

While the nitrile group itself is not typically a leaving group in classical nucleophilic substitution, the term can describe reactions where the this compound moiety, acting as a nucleophile, displaces a leaving group on another molecule. This reactivity originates from the acidity of the alpha-hydrogen, which can be abstracted by a base to form a resonance-stabilized carbanion. This anion is a potent nucleophile.

In one documented pathway, the this compound anion is involved in the synthesis of {1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile. The synthesis involves the attachment of the this compound group to a pyrrolidine (B122466) ring through a nucleophilic substitution reaction, where the this compound anion displaces a suitable leaving group on the pyrrolidine precursor. Similarly, the synthesis of various pharmacologically active compounds involves the alkylation of the this compound anion via nucleophilic substitution on alkyl halides. chemicalbook.com For instance, dextromoramide is synthesized by alkylating this compound with 1-morpholinyl-2-chloropropane in the presence of sodamide. chemicalbook.com

Addition Reactions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is a prime target for nucleophilic addition. Organometallic reagents, such as Grignard reagents, readily add across the carbon-nitrogen triple bond to form an intermediate imine salt, which can then be hydrolyzed to a ketone.

A prominent example is found in the synthesis of methadone from a this compound derivative. google.comgoogleapis.com The intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile, reacts with ethyl magnesium bromide. The Grignard reagent adds to the nitrile, forming an imine (specifically, a stable ketimine magnesium salt). google.comscribd.com Subsequent hydrolysis of this intermediate yields methadone, a ketone. googleapis.comscribd.com The low-melting isomeric nitrile, 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile, also reacts with ethyl magnesium bromide to give a stable ketimine which is difficult to hydrolyze to the corresponding ketone, isomethadone. google.comgoogleapis.com

Another class of addition reactions involves the reaction of nitriles with nitrones under mild silylation conditions. Research has shown that α,α-disubstituted nitriles, including this compound, can undergo nucleophilic addition to nitrones when promoted by triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and triethylamine (B128534) (Et₃N). thieme-connect.com This method proceeds under non-basic conditions, which tolerate various functional groups and effectively yield β-aminonitrile derivatives. thieme-connect.com The reaction is thought to proceed through the in situ formation of an N-silyl ketene (B1206846) imine, which then undergoes a Mannich-type addition to the nitrone. thieme-connect.com

Hydrolysis and Reduction Pathways of this compound

The nitrile group of this compound can be converted into other important functional groups through hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group undergoes hydrolysis to form a carboxylic acid. The reaction proceeds via a carboxamide intermediate. For instance, the hydrolysis of this compound in an alkaline medium is a key step in the quantitative determination of 3-cyano-3,3-diphenylpropionic acid, which is formed after an initial condensation reaction. mpbio.comfishersci.caechemi.comsigmaaldrich.com This transformation highlights the utility of the nitrile as a precursor to carboxylic acids. ontosight.ai

Reduction: The nitrile group can be reduced to a primary amine. This transformation is a fundamental process in organic synthesis, providing a route to amines from nitriles. ontosight.ai While specific reagents for the reduction of this compound were not detailed in the provided search results, common reagents for this conversion include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Ni, Pd, or Pt), or sodium borohydride (B1222165) in the presence of a cobalt catalyst. The product of this reduction would be 2,2-diphenylethan-1-amine.

Alpha-Carbon Reactivity and Anion Chemistry of this compound

The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is significantly acidic. This is due to the electron-withdrawing nature of the nitrile group and the resonance stabilization of the resulting conjugate base (a carbanion) by both the nitrile and the two phenyl rings. The pKa of the α-hydrogen in compounds with related activating groups is around 25. msu.edu This acidity is the foundation for the extensive chemistry involving the this compound anion.

Alkylation Reactions of this compound Anions

The formation of the this compound carbanion, typically achieved by using a strong base like sodium amide (NaNH₂), sodium hydroxide (B78521) (NaOH) in an appropriate solvent, or butyllithium (B86547) (BuLi), creates a powerful carbon-centered nucleophile. scribd.comerowid.orgorgsyn.org This anion readily participates in Sₙ2 reactions with alkyl halides and other electrophiles, forming a new carbon-carbon bond at the alpha position.

This alkylation is a cornerstone of the synthesis of methadone. google.com In this process, this compound is deprotonated with a strong base, such as sodamide or sodium hydroxide in dimethylformamide (DMF), to generate the deep red-colored nitrile anion. scribd.comerowid.org This anion is then alkylated with 1-dimethylamino-2-chloropropane. google.comscribd.comerowid.org The reaction is complicated by the fact that the alkylating agent can cyclize to form a reactive 1,1,2-trimethylaziridinium intermediate. Nucleophilic attack by the this compound anion on this aziridinium (B1262131) ring can occur at two different positions, leading to a mixture of two isomeric products: the desired 2,2-diphenyl-4-dimethylaminovaleronitrile (methadone nitrile) and the isomeric 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile). google.comscribd.comerowid.org

Other examples of this alkylation include the synthesis of isopropamide, where this compound is alkylated with di-isopropylaminoethylchloride in the presence of sodium amide, and the synthesis of dextromoramide. chemicalbook.com

Base/Solvent SystemElectrophileProductReference
Sodium Hydroxide / DMF1-dimethylamino-2-chloropropane2,2-Diphenyl-4-dimethylaminovaleronitrile & Isomer scribd.comerowid.org
Sodamide1-dimethylamino-2-chloropropane2,2-Diphenyl-4-dimethylaminovaleronitrile & Isomer google.comgoogleapis.com
Sodium Amidedi-isopropylaminoethylchloride(3,3-diphenyl-3-cyanopropyl)diisopropylamine chemicalbook.com
Not Specifiedethyl-4-bromo-butyrateEthyl 4-cyano-4,4-diphenylbutanoate mpbio.comfishersci.casigmaaldrich.com
LDA / THF4-iodobutyronitrile2,2-Diphenyl-1,5-dicyanopentane orgsyn.org

Condensation Reactions Involving the Alpha-Carbon

The nucleophilic this compound anion can also participate in condensation reactions. A classic example involving nitriles is the Thorpe-Ziegler reaction, which is an intramolecular condensation to form a cyclic ketone after hydrolysis. One reported approach involves the alkylation of the this compound anion with a 4-halobutyronitrile. orgsyn.org The resulting dinitrile intermediate can then undergo an intramolecular cyclization, known as a Thorpe-Ziegler cyclization, to yield a five-membered ring enaminonitrile (2-amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile). orgsyn.org This reaction is driven by the formation of a stable conjugated system. Subsequent acid hydrolysis of the enaminonitrile can afford the corresponding cyclic ketone. orgsyn.org

Condensation reactions can also occur with carbonyl compounds in a manner analogous to the aldol (B89426) condensation. magritek.comlibretexts.org The this compound anion can add to an aldehyde or ketone, forming a β-hydroxynitrile. The initial adduct may subsequently dehydrate to form an α,β-unsaturated nitrile, especially if the resulting double bond is part of a conjugated system. libretexts.org

Radical Reactions and Peroxidation of this compound

The study of radical reactions involving this compound has revealed important mechanistic pathways, particularly in peroxidation reactions. A notable example is the α-peroxidation of this compound using hydroperoxides, a reaction first developed in 1958. beilstein-journals.orgresearchgate.net In a key study, the copper(I)-catalyzed reaction of this compound with tert-butyl hydroperoxide (TBHP) yielded the corresponding peroxide product in significant amounts. beilstein-journals.orgresearchgate.net

The mechanism of this peroxidation process is initiated by the oxidation of the copper(I) catalyst to copper(II) by TBHP. This step generates a tert-butoxy (B1229062) radical. beilstein-journals.org This highly reactive radical then abstracts a hydrogen atom from the α-carbon of this compound, forming a carbon-centered radical intermediate. beilstein-journals.org Subsequently, the copper(II) species oxidizes another molecule of TBHP to produce a tert-butylperoxy radical and regenerates the copper(I) catalyst, thus completing the catalytic cycle. beilstein-journals.org The final step involves the recombination of the carbon-centered this compound radical with the tert-butylperoxy radical to form the final peroxide product. beilstein-journals.org

The efficiency of this reaction is highlighted by the high yield of the peroxide product, which was reported to be 79% when using copper(I) bromide as the catalyst. beilstein-journals.orgresearchgate.net This reaction underscores the susceptibility of the benzylic hydrogen in this compound to abstraction by radical species, a key step in its functionalization through radical pathways. Further research has also explored the generation of this compound radicals through the thermal homolysis of their dimers. researchgate.net

Metallacycle Formation in Reactions of this compound with Transition Metal Complexes

The interaction of this compound with transition metal complexes, particularly those of Group 4 metals like titanium and zirconium, has been shown to result in the formation of various metallacyclic structures. researchgate.netnih.gov The nature of the resulting metallacycle is highly dependent on the specific metal center, the ligands attached to it, and the reaction conditions, such as temperature. researchgate.netnih.gov These reactions often involve the coordination of the nitrile group to the metal center, followed by intramolecular transformations and coupling reactions. researchgate.netnih.gov

The formation of four-membered metallacycles has been observed in the reaction of this compound with specific titanium complexes. researchgate.netnih.gov For instance, the reaction of a titanocene (B72419) complex, specifically [rac-(ebthi)Ti(η²-Me₃SiC₂SiMe₃)], with this compound leads to a formal coupling of two nitrile molecules, resulting in an unusual four-membered titanacycle. researchgate.netnih.gov This transformation highlights the role of the metal's ligand sphere in directing the reaction pathway towards nitrile-nitrile coupling. researchgate.netnih.gov

In a related study, a four-membered zirconacycle was formed, although through a different pathway involving the cleavage of the Ph₂CH-CN bond and subsequent partial oxidation. iucr.org The resulting complex, (cyanido-κC)(2,2-diphenylacetamido-κ²N,O)bis(η⁵-pentamethylcyclopentadienyl)zirconium(IV), features a nearly planar four-membered metallacycle where the zirconium(IV) atom is coordinated to the nitrogen and oxygen atoms of the amidate ligand. iucr.org The bond lengths within the OCN unit of this metallacycle suggest electronic delocalization. iucr.org

Six-membered metallacycles can also be formed from reactions involving this compound and its derivatives with transition metal complexes. Research has shown that the reaction of a seven-membered zirconacyclocumulene with phenylacetonitrile (B145931), a related nitrile, unexpectedly yields a six-membered fused zirconaheterocycle. researchgate.netnih.gov

Furthermore, in what is described as a formal [2+2+2] cycloaddition, a metal-carbyne complex reacts with two molecules of 2,2-diphenylacetonitrile to form a metallapentalenopyrazine. mdpi.comxmu.edu.cn This product contains a six-membered metallapyrazine ring fused with two five-membered rings, creating a tricyclic aromatic complex. mdpi.comxmu.edu.cn This reaction is significant as it represents the first instance of a metal-carbon triple bond participating in a [2+2+2] cycloaddition with nitriles to form a metallapyrazine. xmu.edu.cn The mechanism is thought to involve the initial nucleophilic attack of the nitrile followed by ligand substitution and a 6π electron cyclization. xmu.edu.cn

Intermolecular Cycloaddition Studies of this compound Oxide with Olefins

This compound oxide, a sterically hindered nitrile oxide, is a valuable reagent in 1,3-dipolar cycloaddition reactions with olefins to produce Δ²-isoxazolines. researchgate.nettandfonline.comtandfonline.com These isoxazolines are important synthetic intermediates. tandfonline.comtandfonline.com The use of a sterically crowded nitrile oxide like this compound oxide is advantageous as it minimizes the competing dimerization reaction that forms furoxan, thereby increasing the yield of the desired cycloadduct. tandfonline.comtandfonline.com

The general procedure involves the in-situ generation of this compound oxide from its corresponding hydroximoyl chloride in the presence of a base, which is then reacted with various electron-rich and electron-deficient olefins. tandfonline.com

The 1,3-dipolar cycloaddition reactions of this compound oxide with monosubstituted and disubstituted olefins exhibit a high degree of regioselectivity. researchgate.nettandfonline.comtandfonline.com In nearly all cases studied with various olefins, only a single regioisomer, the 5-substituted isoxazoline, is formed. tandfonline.com This high regioselectivity is a known characteristic of sterically congested nitrile oxides in their reactions with substituted olefins. tandfonline.comtandfonline.com

However, in the specific case of the reaction with dicyclopentadiene, a mixture of two regioisomeric exo-adducts was obtained in a 1:1 ratio, which proved to be inseparable. tandfonline.com This indicates that while highly selective, the regiochemical outcome can be influenced by the structure of the dipolarophile. The cycloadditions are also reported to be stereoselective, yielding only exo cycloadducts with certain cyclic olefins. researchgate.net

Table 1: Regioselectivity of this compound Oxide Cycloaddition with Various Olefins This table is interactive. Users can sort and filter the data.

Olefin Product(s) Regioisomer Ratio Reference
Styrene 3-(Diphenylmethyl)-5-phenyl-4,5-dihydroisoxazole Single regioisomer tandfonline.com
Methyl acrylate Methyl 3-(diphenylmethyl)-4,5-dihydroisoxazole-5-carboxylate Single regioisomer tandfonline.commdpi.com
Allyl alcohol (3-(Diphenylmethyl)-4,5-dihydroisoxazol-5-yl)methanol Single regioisomer tandfonline.com
Dihydropyran 3-(Diphenylmethyl)-3a,4,5,6a-tetrahydro-2H-pyrano[3,2-d]isoxazole Single regioisomer tandfonline.com
Dicyclopentadiene Mixture of two regioisomeric exo-adducts 1:1 tandfonline.com
Cyclohexene 3-(Diphenylmethyl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole Single regioisomer tandfonline.com

Analysis of Side Reactions and Dimerization Pathways

A significant side reaction in 1,3-dipolar cycloadditions of nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). tandfonline.comtandfonline.commdpi.com This dimerization is a major impediment as it reduces the yield of the desired cycloadduct and complicates its purification. tandfonline.comtandfonline.com The propensity for dimerization is a critical factor to control in these reactions.

The use of sterically crowded nitrile oxides, such as this compound oxide, is a key strategy to suppress this unwanted dimerization pathway. researchgate.nettandfonline.comtandfonline.com The bulky phenyl groups on the carbon adjacent to the nitrile oxide functionality sterically hinder the approach of two nitrile oxide molecules, thus favoring the intermolecular cycloaddition with the olefin dipolarophile over dimerization. tandfonline.comtandfonline.com Studies have shown that the yields of the desired cycloadducts from this compound oxide are quantitative with respect to furoxan formation, indicating that dimerization is effectively minimized. tandfonline.com Quantum-chemical studies on the dimerization of smaller nitrile oxides suggest that the process is a multi-step reaction, with the initial C-C bond formation being the rate-determining step for most substituents. rsc.org While specific studies on the dimerization kinetics of this compound oxide are less common, the experimental success in its cycloaddition reactions points to a high activation barrier for its self-reaction. tandfonline.comtandfonline.com

Catalytic Applications and Transformations Involving Diphenylacetonitrile Derivatives

Diphenylacetonitrile as a Ligand Precursor in Catalysis

The dinitrile derivative of this compound has been utilized in the synthesis of novel ruthenium complexes. Specifically, the reaction of Ru3(CO)12 with functionalized tetraarylcyclopentadienones, which can be derived from 1,3-diphenylacetone, leads to the formation of Shvo-type catalysts. These reactions are often accelerated using microwave irradiation. researchgate.netunibo.it The resulting complexes have shown potential in various catalytic processes, including transfer hydrogenation of ketones and aldehydes. unibo.it

Furthermore, this compound itself can act as a ligand in transition metal complexes. For instance, a palladium(II) complex with phenylacetonitrile (B145931), dichloride di(phenylacetonitrile) palladium, has been synthesized and used as a precursor for palladium nanoparticles within a composite material based on ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). orientjchem.org This complex decomposes upon heating to form palladium particles embedded in the polymer matrix. orientjchem.org

The coordination chemistry of this compound with Group 4 metallocenes has also been explored. This compound can coordinate to zirconocene (B1252598) complexes, such as [Cp*2Zr(η2-Me3SiC2SiMe3)], to form stable adducts. researchgate.net At higher temperatures, this coordination can lead to further transformations of the nitrile ligand. researchgate.net

Catalytic Activation and Functionalization of this compound

The acidic α-hydrogen of this compound makes it amenable to catalytic activation and subsequent functionalization. This reactivity is central to many of its synthetic applications.

One key transformation is the catalytic peroxidation of the α-C-H bond. In a reaction catalyzed by copper(I) bromide, this compound reacts with tert-butyl hydroperoxide (TBHP) to yield the corresponding α-peroxy derivative. beilstein-journals.org The proposed mechanism involves the oxidation of Cu(I) to Cu(II) by TBHP, generating a tert-butoxy (B1229062) radical which then abstracts the hydrogen atom from this compound to form a C-centered radical. beilstein-journals.org

Table 1: Copper-Catalyzed Peroxidation of this compound beilstein-journals.org

SubstrateCatalystOxidantProductYield
This compoundCuBrTBHPα-tert-butylperoxy-diphenylacetonitrile79%

The direct α-arylation of this compound can be achieved using transition metal catalysis. For example, a ruthenium-grafted hydrotalcite has been reported as a multifunctional catalyst for the direct α-arylation of nitriles with primary alcohols. google.com

Furthermore, the C-H bond of the phenyl rings in this compound derivatives can be functionalized. In a study involving rare-earth metal alkyl complexes, the aryl C-H bond of substrates derived from this compound underwent regioselective functionalization with diphenyldiazomethane. rsc.org This process leads to the construction of new C-N bonds. rsc.org

Roles of this compound in Organocatalysis

This compound and its derivatives are also involved in organocatalytic reactions, often acting as substrates or key intermediates. For instance, in the development of a catalytic system for olefin hydroamidation, this compound was tested as a potential hydrogen atom donor catalyst, although it did not show significant improvement over the background reaction under the tested conditions. nih.gov

In the context of enantioselective synthesis, starting materials derived from this compound have been used to create complex chiral molecules. Prochiral substrates synthesized from this compound, which possess two phenyl groups on a quaternary carbon, have been employed in selenide-catalyzed enantioselective desymmetrization and cyclization reactions to generate chiral trifluoromethylthiolated tetrahydronaphthalenes. d-nb.info

Additionally, this compound has been utilized as an internal standard in the quantification of reaction yields in various organocatalytic transformations, such as the enantioselective synthesis of benzoxaboroles and NHC-catalyzed radical reactions. researchgate.netresearchgate.net

Transition Metal Catalyzed Transformations Using this compound as a Substrate

This compound is a versatile substrate in a range of transition metal-catalyzed reactions, which often involve the cleavage or transformation of the C-CN bond or activation of the α-C-H bond.

Reductive Decyanation: A significant reaction of this compound derivatives is reductive decyanation, which removes the nitrile group. This can be achieved under various catalytic conditions. For instance, alkylated diphenylacetonitriles undergo reductive decyanation using sodium hydroxide (B78521) and polyethylene glycols (PEGs) under microwave irradiation, providing a rapid synthesis of alkyldiphenylmethanes. umich.eduniscpr.res.in The PEGs are thought to complex with the sodium ions, playing a role similar to crown ethers. umich.edu

Table 2: Microwave-Assisted Reductive Decyanation of this compound Derivatives niscpr.res.in

SubstrateReagentsConditionsProductYieldTime
This compoundNaOH, PEG-400MicrowaveDiphenylmethane (B89790)98%2 min

Michael Addition: Iridium catalysts have been shown to mediate the Michael-type addition of this compound to α,β-unsaturated ketones. liverpool.ac.uk This reaction involves the C-H activation of this compound and provides access to 3-substituted cyclohexanones containing a quaternary carbon atom. liverpool.ac.uk The process is believed to be reversible, with the same iridium catalyst also capable of catalyzing the C-C bond cleavage via a retro-Michael type reaction. liverpool.ac.uk

Hydroboration: The nitrile group of this compound can undergo dihydroboration. Zinc complexes have been used as catalysts for the hydroboration of this compound with pinacolborane (HBPin). rsc.org Borane-functionalized zinc complexes have demonstrated enhanced catalytic activity compared to their unfunctionalized counterparts. rsc.org Titanium and aluminum complexes have also been reported to catalyze the hydroboration of nitriles, although this compound showed lower reactivity with a titanium catalyst, likely due to steric hindrance. rsc.org

Table 3: Catalytic Hydroboration of this compound rsc.org

Catalyst (1 mol%)Time (h)Conversion (%)
Complex 11613
Complex 21616
Complex 31699
Complex 41699
Complexes 3 and 4 are borane-functionalized zinc complexes.

Other Transformations: this compound can also serve as a cyanide source in certain catalytic reactions. For example, rhodium-catalyzed decyanative silylation of allyl/benzyl (B1604629) nitriles has been reported, although the use of 2,2-diphenylacetonitrile led to the formation of an enamine byproduct as the dominant product. rsc.org Nickel-catalyzed α-allylation of α,α-diphenylacetonitrile with diallyl ether has also been developed. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Diphenylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and diphenylacetonitrile is no exception. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the methine proton (CH) appears as a singlet at approximately 5.1-5.85 ppm. iucr.orgnih.gov The ten protons of the two phenyl groups typically resonate as a multiplet in the aromatic region, around 7.2-7.4 ppm. iucr.orgscispace.com The exact chemical shifts can be influenced by the solvent and the concentration of the sample. sigmaaldrich.comcarlroth.com

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the nitrile group (C≡N) is observed in the range of 118-121 ppm. The methine carbon (CH) signal appears around 40-45 ppm. The carbons of the two phenyl rings show a series of signals in the aromatic region, typically between 127 and 138 ppm.

NMR spectroscopy is not only used for static structural assignment but also serves as a powerful tool for monitoring reaction progress and elucidating reaction mechanisms. nih.govrsc.orgmdpi.com For instance, the conversion of starting materials to products can be quantified by integrating the respective NMR signals over time. researchgate.netresearchgate.net This allows for the determination of reaction kinetics and the identification of transient intermediates. nih.govresearchgate.net For example, in the reaction of Group 4 metallocene alkyne complexes with this compound, ¹H NMR spectroscopy was used to monitor the conversion of the initial coordination complex to subsequent products involving keteniminate and imine ligands. nih.govresearchgate.net

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methine (CH)~5.1-5.85~40-45
Phenyl (Ph)~7.2-7.4~127-138
Nitrile (CN)-~118-121

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. tutorchase.comlibretexts.orgwikipedia.org For this compound (C₁₄H₁₁N), the molecular weight is approximately 193.24 g/mol . scbt.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 193. scispace.commassbank.eu This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z 192. Another significant fragmentation is the loss of the nitrile group (•CN), leading to the formation of the diphenylmethyl cation at m/z 167. This fragment is often a prominent peak in the spectrum due to its stability. Further fragmentation of the phenyl rings can also be observed.

The fragmentation pattern of a derivative of this compound, 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one, showed a molecular ion peak at m/z 307, with other significant fragments at m/z 264, 250, 249, and others, which helped in confirming its structure. arkat-usa.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. This is particularly useful in distinguishing between compounds with the same nominal mass.

Mass spectrometry is also utilized to monitor the progress of reactions involving this compound. By analyzing aliquots of a reaction mixture over time, the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion can be tracked, providing a means to assess reaction completion.

Data Table: Key Mass Spectrometry Fragments for this compound

Fragment m/z (Mass-to-Charge Ratio) Identity
[C₁₄H₁₁N]⁺193Molecular Ion (M⁺)
[C₁₄H₁₀N]⁺192[M-H]⁺
[C₁₃H₁₁]⁺167Diphenylmethyl cation
[C₁₃H₉]⁺165Fluorenyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound and its derivatives to elucidate their solid-state structures, including bond lengths, bond angles, and intermolecular interactions.

A study on trans-tetrachloridobis(this compound)platinum(IV) revealed the coordination of the this compound ligand to the platinum center through the nitrogen atom of the nitrile group. iucr.orgnih.gov The Pt-N bond distance was found to be 1.960(5) Å, and the N≡C bond length was 1.137(7) Å, which is typical for a coordinated nitrile. iucr.org The Pt-N≡C-C unit was observed to be nearly linear. iucr.org

In another study involving the alkylation of deprotonated this compound, X-ray analysis was crucial in establishing the structure of a cyclization by-product, 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one. arkat-usa.org This analysis provided unambiguous evidence for the connectivity of the atoms and the stereochemistry of the molecule.

The crystal structures of various metal complexes containing this compound as a ligand have also been determined, providing insights into the coordination chemistry of the nitrile group. nih.govresearchgate.net These studies have revealed how the coordination of this compound to a metal center can influence its reactivity.

Data Table: Selected Crystallographic Data for trans-Tetrachloridobis(this compound)platinum(IV)

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.7980 (3)
b (Å)10.8650 (6)
c (Å)11.2200 (7)
α (°)92.236 (3)
β (°)101.601 (4)
γ (°)98.565 (4)
Pt-N distance (Å)1.960 (5)
N≡C bond length (Å)1.137 (7)

Source: iucr.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. edinst.com

In the IR spectrum of this compound, the most characteristic absorption is that of the nitrile (C≡N) stretching vibration, which appears as a sharp band of medium intensity in the region of 2240-2260 cm⁻¹. iucr.orgchemicalbook.com The presence of this band is a strong indicator of the nitrile functional group. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methine group is typically found just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com The nitrile stretch is also observable in the Raman spectrum, often with a strong intensity. The symmetric vibrations of the phenyl rings are particularly prominent in the Raman spectrum.

Vibrational spectroscopy is also valuable for monitoring reactions involving this compound. For example, in a reaction where the nitrile group is converted to another functional group, such as a carboxylic acid or an amide, the disappearance of the characteristic C≡N stretching band and the appearance of new bands corresponding to the new functional group (e.g., a broad O-H stretch for a carboxylic acid or a C=O stretch for an amide) can be readily followed. This allows for a qualitative or semi-quantitative assessment of the reaction's progress.

Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Nitrile (C≡N) stretch~2240-2260~2240-2260
Aromatic C-H stretch>3000>3000
Aliphatic C-H stretch<3000<3000
Aromatic C=C stretch~1600-1450~1600-1450

Spectroelectrochemical Studies of this compound-Based Systems

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of molecules as they undergo oxidation or reduction. This method allows for the in-situ characterization of electrogenerated species, providing insights into their electronic structure and reactivity.

While spectroelectrochemical studies specifically on this compound itself are not extensively reported, research on related systems and derivatives highlights the potential of this technique. For instance, spectroelectrochemical studies on various organic molecules, including those with nitrile functionalities, have been used to investigate the spectral changes that occur upon electron transfer. unilag.edu.ngcore.ac.ukmdpi.com

In a hypothetical spectroelectrochemical experiment on a this compound derivative, one could monitor the changes in the UV-Vis or IR spectrum as a potential is applied to the system. The formation of radical anions or cations would be expected to lead to the appearance of new absorption bands. For example, the reduction of a this compound-based system could lead to the formation of a radical anion, which might exhibit a characteristic absorption in the visible or near-infrared region. The spectral changes observed during the electrochemical process can be correlated with the cyclic voltammetry data to identify the species responsible for the observed redox events.

Studies on related compounds, such as pyrrolylbenzenes, have shown that spectroelectrochemistry can reveal the formation of different oxidation products depending on the molecular structure. researchgate.net Similarly, for this compound-based systems, this technique could be employed to study the stability and electronic properties of the electrogenerated species, which is crucial for applications in areas like organic electronics and electrocatalysis. The electrochemical reduction of C-H acidic nitriles, including this compound, has been studied in the context of synthesizing metal complexes, indicating the feasibility of electrochemical manipulation of this molecule. uni-halle.de

Computational and Theoretical Chemistry Studies of Diphenylacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. inpressco.com It allows for the calculation of various molecular properties by using the electron density as the fundamental variable. For diphenylacetonitrile, DFT calculations are crucial for optimizing its geometry, understanding its stability, and predicting its behavior in chemical transformations. By employing specific functionals and basis sets, such as the widely used B3LYP functional, researchers can obtain accurate predictions of electronic energies and molecular orbital distributions. google.comarkat-usa.org

A key application of DFT is the mapping of reaction pathways by calculating the energy profiles of chemical transformations. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy barrier, a critical factor for reaction kinetics.

One notable example is the computational study of the reductive decyanation of this compound derivatives. In a reaction where 2-methyl-2,2-diphenylacetonitrile is reduced by a sodium hydride–iodide composite, DFT calculations were employed to elucidate the mechanism. The calculations revealed a very low energy barrier of 13.3 kcal/mol for the initial hydride transfer to the nitrile group, forming an iminyl anion intermediate. researchgate.net Subsequent C-C bond cleavage was found to have an even lower activation barrier of just 4.6 kcal/mol, a process facilitated by a sodium cation–π interaction in the transition state. researchgate.net These computational findings explain the experimental observation of decyanation under relatively mild conditions.

Another area of study involves the alkylation of deprotonated this compound, a key step in the synthesis of various pharmaceutical precursors. physchemres.org Experimental studies have shown that the yield of alkylation products can vary significantly depending on the reagents and solvents used. physchemres.org While specific DFT energy profiles for these particular alkylation reactions are not extensively published, computational methods are ideally suited to investigate the competing reaction pathways, including the formation of cyclization by-products that have been observed experimentally. physchemres.org Similarly, reactions of this compound with organometallic complexes, such as those of Group 4 metals, have been shown to form unusual metallacycles, with DFT studies providing complementary insights into the reaction mechanisms. researchgate.net

Table 1: Calculated Activation Energies for the Reductive Decyanation of a this compound Derivative
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Computational MethodReference
Hydride TransferTransfer of hydride from NaH to the nitrile carbon13.3B3LYP/def2-TZVP//B3LYP/6-31G researchgate.net
C-C Bond CleavageConcerted C-C bond cleavage and H-atom transfer from the iminyl anion intermediate4.6B3LYP/def2-TZVP//B3LYP/6-31G researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). psu.edu The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity; a small gap generally implies higher reactivity and lower kinetic stability. researchgate.net

While specific DFT calculations detailing the HOMO-LUMO energies for this compound are not prominently available in the surveyed literature, the methodology remains a standard approach for assessing its reactivity. From the EHOMO and ELUMO values, a suite of global reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting a molecule's chemical behavior. irjweb.com For instance, ionization potential (I) and electron affinity (A) can be approximated from HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO). uobaghdad.edu.iq These values, in turn, are used to calculate chemical hardness (η), softness (S), and electronegativity (χ), which are invaluable for predicting reaction outcomes. rug.nl A hard molecule has a large HOMO-LUMO gap, making it less reactive, whereas a soft molecule has a small gap and is more polarizable and reactive. rug.nl

Table 2: Key Reactivity Descriptors Derived from HOMO and LUMO Energies
DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron; lower values indicate higher nucleophilicity. uobaghdad.edu.iq
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added; higher values indicate higher electrophilicity. uobaghdad.edu.iq
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOIndicates kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
Electronegativity (χ)χ = (I + A) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution; "hard" molecules have a large energy gap. rug.nl
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; "soft" molecules are more polarizable and reactive. rug.nl

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is particularly useful for studying the behavior of molecules in solution, at interfaces, or within larger biological systems. For this compound, MD simulations can elucidate solvent effects on its conformation and reactivity.

For example, studies on the related molecule 4-(N,N-dimethylamino)benzonitrile in different solvents have shown how solvation dynamics influence electronic states. In nonpolar solvents like cyclopentane, solvation effects are minimal. However, in a polar solvent like acetonitrile, the charge-transfer state is significantly stabilized, which can dramatically alter the molecule's photophysical properties. Similar MD simulations for this compound could be used to understand how its phenyl rings and nitrile group interact with various solvent environments, which is critical for optimizing reaction conditions. MD simulations can also be combined with other methods to calculate free energy profiles for conformational changes or binding events, offering a deeper understanding of the energetic landscape that governs molecular behavior. arkat-usa.org

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations, primarily using DFT, are indispensable for proposing and validating reaction mechanisms. They allow for the characterization of transient species like reaction intermediates and transition states that are often too short-lived to be observed experimentally.

The mechanism of the NaH-mediated reductive decyanation of this compound derivatives has been computationally explored, identifying a key E-iminyl anion intermediate that precedes the C-C bond cleavage. researchgate.net This provides a detailed, step-by-step picture of the transformation.

Furthermore, the synthesis of precursors for pharmaceuticals often involves the alkylation of the acidic C-H bond of this compound. Experimental work has identified the formation of not only the desired product, 4-oxo-2,2-diphenylvaleronitrile, but also a novel cyclization by-product, 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one. physchemres.org While the structure of this by-product was confirmed by X-ray crystallography, quantum chemical calculations would be the ideal tool to investigate the reaction pathway leading to its formation, including the relative energy barriers for the competing alkylation and cyclization steps. Such calculations provide fundamental insights that can guide the optimization of reaction conditions to favor the desired product.

Cheminformatics Approaches for Scaffold Analysis and Design in this compound Chemistry

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key concept in this field is the molecular scaffold, which represents the core structure of a molecule. The this compound framework, with its two phenyl rings attached to a central carbon bearing a nitrile group, serves as a valuable scaffold for the design of new molecules with diverse applications.

This scaffold is notably present in the synthetic route to Methadone, a well-known opioid analgesic. irjweb.com Cheminformatics tools can be used to analyze libraries of compounds containing the this compound core. By calculating a wide range of molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area), researchers can explore the "chemical space" occupied by these derivatives. This analysis helps in establishing structure-activity relationships (QSAR), which are crucial for rational drug design.

Furthermore, techniques like scaffold hopping can be employed to identify structurally novel molecules that retain the key pharmacophoric features of the this compound scaffold but possess a different core structure. This approach is used to discover new lead compounds with potentially improved properties, such as enhanced efficacy or reduced toxicity. The systematic, data-driven approach of cheminformatics accelerates the discovery process by prioritizing the synthesis and testing of the most promising candidates derived from the this compound template.

Applications of Diphenylacetonitrile in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

Diphenylacetonitrile is a fundamental building block in synthetic organic chemistry, prized for its utility in constructing complex molecular architectures. chemimpex.comatompharma.co.inprinttechhealthcare.com The reactivity of the nitrile group (-CN) and the adjacent carbon atom allows for a variety of chemical transformations, making it a valuable precursor in multi-step syntheses. atompharma.co.inontosight.ai

The nitrile group can be hydrolyzed to form carboxylic acids or reduced to amines, providing pathways to different classes of compounds. ontosight.ai Furthermore, the carbon atom alpha to the nitrile group can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. This reactivity is central to its role in synthesizing the complex frameworks of many active pharmaceutical ingredients (APIs) and agrochemicals. atompharma.co.indolphinpharma.comjskchemical.com For instance, it is a known intermediate in the synthesis of various drugs, including antihistamines, antipsychotics, and antidepressants. jskchemical.comchemicalbook.com Its alkylation is a key step in the synthesis of compounds like Isopropamide and (1-ethyl-3-pyrrolidinyl) this compound. chemicalbook.com

Table 1: Key Synthetic Transformations of this compound

Reaction Type Reagents Product Type Reference
Alkylation 1-ethyl-3-chlorpyrrolidine, Sodium amide Substituted Pyrrolidinyl this compound chemicalbook.com
Alkylation Di-isopropylaminoethylchloride, Sodium amide Precursor to Isopropamide chemicalbook.com
Anhydrous Condensation Ethyl-4-bromo-butyrate Intermediate for 3-cyano-3,3-diphenylpropionic acid chemicalbook.comsigmaaldrich.com
Hydrolysis Alkaline or acidic conditions Diphenylacetic acid or its amide ontosight.ai

Utility in the Production of Specialty Chemicals

The versatility of this compound extends to the production of a range of specialty chemicals, which are tailored for specific industrial uses. atompharma.co.indolphinpharma.com It serves as a precursor for dyes, pigments, and other fine chemicals. chemimpex.comjskchemical.comjustdial.com The chemical transformations that this compound can undergo allow for the introduction of chromophoric and auxochromic groups, which are essential for creating color in dyes and pigments.

A significant industrial application is its use in the synthesis of isocyanates. dolphinpharma.comchemicalbook.com These isocyanates are, in turn, crucial monomers and reactants for producing a variety of materials, including UV coatings, polyurethane (PU) paints, transparent elastomers, and adhesives. dolphinpharma.comchemicalbook.comgoogle.com This positions this compound as a vital raw material in industries that require high-performance coatings and adhesives. dolphinpharma.com

Integration into Polymer Science and Materials Development

This compound is increasingly being integrated into the field of polymer science and materials development. chemimpex.com Its incorporation into polymer structures can enhance specific properties of the resulting materials, such as thermal stability and mechanical strength. chemimpex.com It is used in the formulation of specialty polymers, resins, plastics, and coatings. dolphinpharma.comjustdial.com

This compound is employed in the formulation of various specialty polymers and resins. chemimpex.comdolphinpharma.com It is a component in the manufacturing of materials like polyamide and epoxy resins. dolphinpharma.comchemicalbook.com The nitrile group's polarity and the bulky phenyl groups can influence the intermolecular forces within the polymer matrix, contributing to improved material characteristics. lu.se For example, its derivatives are used to create resins with enhanced thermal and mechanical properties suitable for demanding applications. chemimpex.com

The compound serves as an important intermediate in creating monomers for polymerization processes. dolphinpharma.comjustdial.com Its role as a precursor to isocyanic acid is particularly notable, as this feeds into the production of polyurethanes and other high-performance polymers used in coatings, adhesives, and elastomers. dolphinpharma.comchemicalbook.com

Table 2: Applications of this compound in Polymer Formulations

Polymer/Resin Type Application Role of this compound Reference
Polyurethane (PU) Paints, Coatings, Adhesives, Elastomers Intermediate for isocyanate synthesis dolphinpharma.comchemicalbook.com
Epoxy Resins Industrial applications Intermediate dolphinpharma.comchemicalbook.com
Polyamide Industrial applications Intermediate chemicalbook.com

The nitrile functional group is of significant interest in the development of advanced functional polymers. While research directly utilizing this compound for these specific applications is emerging, studies on related nitrile-containing polymers highlight the potential. The exploration of nitrile-derived polymers for catalytic or photonic applications has been identified as an area for future research.

The strong dipole moment of the nitrile group can be exploited to create materials with specific electronic and optical properties. For instance, the incorporation of nitrile functionalities into polymer backbones is a strategy for developing materials for photonic applications, such as in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The nitrile group can influence the energy levels and charge-transport properties of conjugated polymers. mdpi.com

In the realm of catalysis, polymers containing nitrile groups can serve as supports or ligands for catalytic metal nanoparticles. nih.gov The nitrile groups can coordinate with metal centers, helping to stabilize the catalyst and prevent aggregation, which can enhance catalytic activity and recyclability. nih.gov For example, polyacrylonitrile, a polymer derived from a simpler nitrile monomer, is a well-known precursor for carbon fibers and has been explored in catalytic contexts. essentialchemicalindustry.org The synthesis of polymers from lignin-derived nitrile-containing monomers has been investigated to create materials with high glass transition temperatures, demonstrating the utility of the nitrile function in tuning polymer properties. lu.se These examples with other nitrile-containing molecules pave the way for future studies on this compound-derived polymers for similar advanced applications.

Diphenylacetonitrile in Medicinal Chemistry and Drug Discovery Research

Diphenylacetonitrile as a Molecular Scaffold for Bioactive Compounds

The concept of a molecular scaffold is central to modern drug discovery, representing the core structure of a molecule upon which various functional groups are built to achieve desired biological activity. nih.gov this compound serves as a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties. chemimpex.comchemimpex.com The diphenylmethyl moiety provides a rigid, lipophilic framework that can facilitate binding to biological targets, while the nitrile group offers a reactive handle for extensive chemical modification. atompharma.co.in

This scaffold is a key component in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com Its utility is particularly noted in the formation of complex molecules where precision and efficiency are critical. chemimpex.com The ability of the this compound core to be elaborated into diverse chemical architectures underscores its importance as a starting point for generating libraries of bioactive compounds for drug screening and development.

Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing this compound

This compound is a precursor for the synthesis of numerous commercially significant Active Pharmaceutical Ingredients (APIs). atompharma.co.inganeshremedies.com Its role as a key intermediate is well-established for drugs targeting a range of conditions, from respiratory stimulation to pain management. atompharma.co.inzhishangchemical.comchemicalbook.com The syntheses often involve the alkylation of the carbon atom bearing the nitrile and phenyl groups, followed by further chemical transformations of the nitrile function. chemicalbook.comscribd.com

A variety of well-known drugs are manufactured using this compound as a starting material. ganeshremedies.comchemicalbook.com

Table 1: APIs Synthesized from this compound

API NameTherapeutic ClassReference
MethadoneOpioid Analgesic chemicalbook.com
LoperamideAntidiarrheal ganeshremedies.com
DiphenoxylateAntidiarrheal ganeshremedies.com
DoxapramRespiratory Stimulant ganeshremedies.com
IsopropamideAnticholinergic / Spasmolytic chemicalbook.in
DextromoramideOpioid Analgesic chemicalbook.com
Aminepentamide SulphateAntispasmodic atompharma.co.in

The this compound scaffold is actively employed in the development of drug candidates for neurological disorders. chemimpex.comchemimpex.com Its structure is a component of molecules designed to influence specific biological pathways in the central nervous system (CNS). chemimpex.com

Recent research has focused on synthesizing methadone metabolites from this compound to act as N-Methyl-d-aspartate (NMDAR) receptor antagonists. acs.org Deregulation of NMDARs is implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, stroke, and depression. acs.org A 2025 study detailed a novel synthesis strategy starting from this compound to produce (R)-methadone and its N-demethylated metabolites, which exhibit potent NMDAR antagonism while having a lower affinity for opioid receptors, suggesting their potential as new candidates for treating CNS disorders. acs.org

Furthermore, analogs of the this compound-derived drug diphenoxylate have been studied as potent blockers of the Kv1.3 potassium channel. nih.gov Blockade of Kv1.3 channels is a therapeutic strategy for autoimmune diseases like multiple sclerosis, as it can inhibit the activation of T-cells involved in the neuroinflammatory process. nih.gov

This compound is the starting point for the synthesis of several specific APIs, including the anticholinergic agent Isopropamide and the opioid analgesic Dextromoramide. chemicalbook.comchemicalbook.in

Isopropamide: The synthesis of Isopropamide iodide begins with the alkylation of this compound. chemicalbook.comchemicalbook.in The reaction uses di-iso-propylaminoethylchloride in the presence of sodium amide (NaNH₂). The resulting nitrile intermediate is then hydrolyzed to form a carboxamide. The final step involves quaternization of the tertiary amine with methyl iodide to yield Isopropamide, a potent, long-acting anticholinergic agent used to treat peptic ulcers and other gastrointestinal disorders associated with hypermotility. chemicalbook.in

Dextromoramide: The synthesis of the potent opioid analgesic Dextromoramide also utilizes this compound as the key precursor. chemicalbook.com The process involves the alkylation of this compound with 1-morpholinyl-2-chloropropane in the presence of sodamide. chemicalbook.com The resulting intermediate is then further processed to yield dextromoramide. It is crucial to note the stereochemistry of these molecules; the analgesic activity resides almost exclusively in the dextrorotatory (+)-isomer (dextromoramide), while the levorotatory (-)-isomer, levomoramide, has negligible affinity for opioid receptors. vulcanchem.com

Scaffold Hopping Strategies Employing this compound Derivatives

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular backbones that retain the biological activity of a known active compound but possess improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. pharmablock.combhsai.orgnih.gov This involves replacing the central core (scaffold) of a molecule with a structurally distinct motif while preserving the spatial arrangement of key functional groups responsible for interacting with the biological target. biosolveit.de

Derivatives of this compound have served as the basis for scaffold hopping explorations. A clear example can be found in the structure-activity relationship studies of diphenoxylate analogs designed as Kv1.3 potassium channel blockers. nih.gov Starting with the known this compound-derived structure of diphenoxylate, researchers systematically modified the molecule, which constitutes a form of scaffold hopping. These modifications included:

Ring System Replacement: The piperidine (B6355638) ring was replaced with other cyclic systems like piperazine (B1678402) and tetrahydropyridine (B1245486) to probe the structural requirements for activity. nih.gov

Functional Group Alteration: The ester functional group was replaced with a hydroxyl group, a common tactic in medicinal chemistry to alter properties like solubility and metabolic stability. nih.gov

Core Truncation: The cyano group and one of the phenyl rings were systematically removed to create truncated analogs. nih.gov

These strategies allowed researchers to "hop" to new, albeit related, chemical scaffolds to understand which core elements were essential for activity and to discover compounds with improved potency and reduced molecular weight. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound-Based Medicinal Agents

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a compound's chemical structure to understand how these changes affect its biological activity. gardp.orgoncodesign-services.com The goal is to identify the key structural features—pharmacophores—that are essential for potency and selectivity. oncodesign-services.comresearchgate.net

A detailed SAR study was conducted on a series of compounds derived from this compound, specifically analogs of diphenoxylate, to explore their activity as Kv1.3 potassium channel blockers. nih.gov This research provides valuable insights into how modifications to the this compound-based framework impact biological function.

The study involved synthesizing a library of analogs where different parts of the parent molecule were altered. The key findings are summarized below:

Table 2: SAR Findings for this compound-Based Kv1.3 Blockers

Modification from Parent StructureEffect on Kv1.3 Inhibitory Activity (IC₅₀)InterpretationReference
Removal of the ester groupImproved activityThe ester is not essential and its removal may improve binding or physicochemical properties. nih.gov
Removal of the cyano groupTolerated, and in some cases improved activityThe nitrile is not a critical pharmacophoric feature for Kv1.3 inhibition. nih.gov
Removal of one phenyl ringImproved activityA single phenyl ring may be optimal for fitting into the receptor binding pocket. nih.gov
Replacement of piperidine ring with piperazineMaintained or slightly altered activityThe nitrogen-containing ring is important, but the specific ring structure can be varied. nih.gov
Replacement of ester with a hydroxyl groupMaintained activityA hydrogen bond donor/acceptor is tolerated in this position. nih.gov

These SAR studies demonstrate that successive simplification and modification of the initial this compound-derived lead compound can lead to potent analogs with reduced molecular weight and lipophilicity, making them more attractive candidates for further drug development. nih.gov

Environmental Fate and Degradation Pathways of Diphenylacetonitrile

Biotransformation and Biodegradation Mechanisms

Direct studies on the microbial degradation of diphenylacetonitrile are scarce. However, research on analogous compounds provides insight into potential biotransformation pathways. The biodegradation of this compound likely involves two primary enzymatic attacks: one on the nitrile group and another on the diphenylmethane (B89790) structure.

The nitrile group (-CN) is susceptible to enzymatic hydrolysis by microorganisms through two main pathways:

Nitrilase-mediated hydrolysis: A single-step enzymatic reaction where a nitrilase enzyme directly converts the nitrile to the corresponding carboxylic acid (diphenylacetic acid) and ammonia.

Nitrile hydratase and amidase pathway: A two-step process where nitrile hydratase first hydrates the nitrile to form an amide intermediate (diphenylacetamide), which is then hydrolyzed by an amidase to produce the carboxylic acid and ammonia.

While the specific enzymes that act on this compound have not been identified, various bacteria and fungi are known to produce nitrilases and nitrile hydratases with broad substrate specificities for aromatic nitriles.

The diphenylmethane backbone is also subject to microbial degradation. Studies on the bacterial degradation of diphenylmethane have shown that microorganisms can cleave one of the benzene (B151609) rings. For instance, a strain of Hydrogenomonas has been shown to oxidize diphenylmethane, leading to the formation of phenylacetic acid, phenylglyoxylic acid, and benzoic acid as major degradation products. nih.govnih.govscilit.com This suggests a pathway where one of the phenyl rings of this compound is hydroxylated and subsequently cleaved.

Table 1: Potential Biotransformation Products of this compound

Initial CompoundEnzymatic PathwayKey EnzymesPotential Intermediate/Final Products
This compoundNitrile HydrolysisNitrilaseDiphenylacetic acid, Ammonia
Nitrile HydrolysisNitrile hydratase, AmidaseDiphenylacetamide, Diphenylacetic acid, Ammonia
Aromatic Ring CleavageMonooxygenases, DioxygenasesPhenylacetic acid, Phenylglyoxylic acid, Benzoic acid

Photodegradation Pathways in Aquatic and Atmospheric Environments

The photodegradation of this compound in the environment is expected to occur through both direct and indirect photolysis.

Direct Photolysis: This process involves the absorption of solar radiation by the this compound molecule itself, leading to its excitation and subsequent chemical transformation. The presence of two phenyl rings suggests that the compound will absorb light in the environmentally relevant UV spectrum.

Indirect Photolysis: This pathway is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH) and singlet oxygen. In aquatic environments, these reactive oxygen species are generated from the irradiation of dissolved organic matter and nitrate. In the atmosphere, hydroxyl radicals are the primary oxidant responsible for the degradation of organic compounds.

The reaction of this compound with hydroxyl radicals is likely to proceed via hydrogen abstraction from the benzylic carbon or by electrophilic addition to the aromatic rings, leading to the formation of various hydroxylated and oxidized products. The nitrile group itself may also be subject to radical attack. Due to the lack of specific experimental data, the exact photoproducts of this compound remain speculative.

Chemical Degradation Processes in Environmental Matrices

In addition to biological and photochemical processes, this compound can undergo abiotic chemical degradation in environmental matrices like soil and water. The stability of the compound is influenced by factors such as pH and the presence of oxidizing or reducing agents.

Hydrolysis: The nitrile group of this compound can be hydrolyzed to a carboxylic acid. This reaction is generally slow at neutral pH but can be significantly accelerated under acidic or, more commonly, alkaline conditions. One source indicates that hydrolysis of this compound occurs in an alkaline medium.

Oxidation: this compound is susceptible to oxidation. It is noted to be reactive with strong oxidizing agents. In the environment, this could translate to reactions with naturally occurring oxidants. The benzylic carbon is a likely site for oxidative attack.

Reduction: The compound is also reactive with strong reducing agents. In anoxic environmental compartments, reductive processes could potentially play a role in its transformation, although specific pathways have not been elucidated.

Table 2: General Chemical Stability of this compound

ConditionStability/Reactivity
Neutral pHGenerally stable
Acidic ConditionsReactive with strong acids
Alkaline ConditionsHydrolysis of the nitrile group can occur
Oxidizing EnvironmentsReactive with strong oxidizing agents
Reducing EnvironmentsReactive with strong reducing agents

Implications for Environmental Remediation Strategies

The potential for this compound to persist in the environment necessitates the consideration of various remediation strategies for contaminated sites. Based on its chemical structure and likely degradation pathways, several approaches could be effective.

Bioremediation: This strategy would leverage the ability of microorganisms to degrade this compound. Bioaugmentation, involving the introduction of specific microbial strains with known nitrile- or aromatic-degrading capabilities, could enhance the natural attenuation process. Biostimulation, which involves the addition of nutrients and electron acceptors to stimulate the activity of indigenous microbial populations, could also be a viable option. Given the potential for complete mineralization, bioremediation offers a potentially cost-effective and environmentally friendly solution.

Advanced Oxidation Processes (AOPs): AOPs are characterized by the generation of highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic contaminants. Technologies such as ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ could be effective in rapidly degrading this compound in water and soil. These methods are particularly suitable for treating high concentrations of the contaminant or for sites where bioremediation is not feasible.

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. While not specifically studied for this compound, certain plant species have been shown to take up and metabolize other organic pollutants.

Chemical Hydrolysis: For concentrated waste streams, treatment with strong acids or bases to induce chemical hydrolysis of the nitrile group could be a feasible pre-treatment step before further biological or chemical oxidation.

The selection of the most appropriate remediation strategy will depend on site-specific conditions, including the concentration of this compound, the environmental matrix (soil, water, or air), and the presence of other co-contaminants.

Future Research Directions and Emerging Opportunities in Diphenylacetonitrile Chemistry

Development of Green and Sustainable Synthesis Methods

A significant area of development is the adoption of green solvents and catalysts. For instance, research has demonstrated the use of eutectic solvents, such as those derived from choline (B1196258) chloride and urea, as environmentally benign reaction media for syntheses involving diphenylacetonitrile derivatives. researchgate.net These solvents are non-flammable, have low toxicity, and are often biodegradable, offering a sustainable alternative to traditional volatile organic solvents. researchgate.net

Another approach focuses on creating more efficient and less hazardous reaction pathways. One patented method describes a simple, high-yield process using phenylacetonitrile (B145931) and benzyl (B1604629) alcohol with a sodium alkoxide catalyst, which is noted for its low toxicity and environmental friendliness compared to older methods that use more hazardous reagents like bromine, trinitride, or solid phosgene. google.com Other methods aim to reduce costs and avoid harsh chemicals by using concentrated sulfuric acid as a condensation agent instead of bromine-based intermediates, which are strong lachrymators. google.com The overarching goal is to develop processes that are not only high-yielding but also safer and more suitable for industrial-scale production without compromising environmental standards. google.comalibaba.com

Table 1: Comparison of Synthesis Methods for this compound

Method Key Reagents Catalyst/Conditions Reported Advantages
Traditional Method Benzyl cyanide, Bromine, Benzene (B151609) Anhydrous Aluminum Chloride Established industrial process
Green Alternative 1 Phenylacetonitrile, Benzyl alcohol Sodium alkoxide, Heating Simple process, Low toxicity, High yield, Environmentally friendly google.com
Green Alternative 2 Mandelonitrile (B1675950), Benzene Concentrated Sulfuric Acid Avoids strong lachrymatory intermediate, Lower cost google.com

| Green Alternative 3 | this compound derivatives | Eutectic Solvents (e.g., Choline chloride/urea) | Use of "green solvents", Non-flammable, Low toxicity researchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformations

Chemists are continually exploring the fundamental reactivity of this compound to uncover new transformations and create novel molecular architectures. The unique electronic properties of the nitrile group combined with the steric influence of the two phenyl rings make it a fascinating substrate for catalytic and stoichiometric reactions. atompharma.co.in

Recent research has revealed unprecedented reactivity under various catalytic systems. For example, nickel-catalyzed reactions of this compound with 1,2-bis(dimethylsilyl)carborane have been shown to produce N,N-bis(silyl) enamines, a novel transformation for nitriles with an α-hydrogen. acs.org Similarly, reactions with Group 4 metallocene alkyne complexes have led to the formation of unusual four- and six-membered metallacycles, demonstrating previously unknown reaction pathways. researchgate.net

Palladium catalysis has also opened new avenues. Ligand-controlled palladium-catalyzed reactions have enabled the divergent synthesis of either isonitriles or nitriles from benzylic carbonates, showcasing a high degree of selectivity. lookchem.com Furthermore, palladium-catalyzed α-arylation of arylacetonitriles with aryl tosylates and mesylates provides a general method for creating carbon-carbon bonds, leading to a range of previously unsynthesized compounds. lookchem.com Other studies have investigated nucleophilic additions to nitriles in unconventional media like water, challenging traditional organic chemistry paradigms and potentially leading to more sustainable chemical processes. researchgate.net These explorations into novel reactivity are crucial for expanding the synthetic utility of this compound beyond its current applications.

Table 2: Examples of Novel Reactions Involving this compound

Reaction Type Catalyst System Product Class Significance
Double Silylation Nickel / 1,2-bis(dimethylsilyl)carborane N,N-bis(silyl) enamines Novel transformation of nitriles with α-hydrogens acs.org
Cycloaddition Group 4 Metallocene Complexes Four- and six-membered metallacycles Formation of unusual heterocyclic structures researchgate.net
Divergent Synthesis Palladium / Ligand Control Isonitriles or Nitriles High selectivity in product formation lookchem.com
α-Arylation Palladium / XPhos α-Aryl arylacetonitriles General method for C-C bond formation with new substrates lookchem.com

| 1,6-Addition | Base Promoted | Dialkylated Aromatics | Use as a versatile nucleophile with p-quinone methides ncl.res.in |

Design of Advanced Materials with this compound Moieties

The structural and chemical properties of this compound make it an attractive building block for the design of advanced materials. chemimpex.com Its incorporation into polymers and specialty chemicals can enhance their physical and chemical properties, opening up new applications in materials science. starskychemical.com

Research in this area focuses on using this compound as a monomer or an intermediate to create specialty polymers and resins with improved thermal stability and mechanical properties. chemimpex.com The rigid structure imparted by the two phenyl groups can contribute to the durability and heat resistance of the final material.

A key application is in the synthesis of isocyanates, which are then used to produce a variety of high-performance materials. dolphinpharma.comchemicalbook.com These include:

UV Coatings and PU Paints: Providing durable and resistant finishes. dolphinpharma.comchemicalbook.com

Adhesives: Formulating strong bonding agents for various substrates. dolphinpharma.comchemicalbook.com

Transparent Elastomers: Creating flexible and clear materials with good mechanical strength. dolphinpharma.comchemicalbook.com

Epoxy Resins: Used as a component in the polyamide and epoxy resin industries. dolphinpharma.comchemicalbook.com

The versatility of the nitrile group allows for its conversion into other functional groups, making this compound a flexible precursor for a wide range of specialty chemicals tailored for specific industrial processes, from coatings to performance polymers. atompharma.co.indataintelo.com

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology is a particularly fertile ground for future this compound research. ucsb.edupressbooks.pub Its core structure is a well-established scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). wikipedia.orgatompharma.co.inganeshremedies.com Future opportunities lie in leveraging this scaffold to develop novel drug candidates and chemical probes to investigate complex biological processes. pressbooks.pub

Interdisciplinary research centers are increasingly bringing together chemists, biologists, and computational scientists to tackle major health challenges, such as neurodegenerative diseases, cancer, and metabolic disorders. europa.euircbc.ac.cnircbc.ac.cn In this context, this compound and its derivatives are valuable tools. For example, research has focused on creating drug candidates targeting neurological disorders by utilizing the ability of this compound-based molecules to influence specific biological pathways. chemimpex.com Structurally related compounds have also shown potential neuroprotective and antimicrobial effects in early-stage studies.

The future of this field will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize potency and selectivity for biological targets like enzymes or receptors.

Design of Novel Therapeutics: Synthesizing new derivatives for a wide range of conditions, building upon its established role as a precursor to drugs for urinary incontinence (Darifenacin), pain (Methadone), and diarrhea (Diphenoxylate). wikipedia.org

Development of Chemical Probes: Using this compound-based molecules to explore biological systems, helping to understand the molecular basis of diseases. pressbooks.pub

This collaborative approach, where chemistry provides the molecules and biology explores their function, is essential for translating fundamental chemical research into tangible benefits for human health. ucsb.edupressbooks.pub

Q & A

Q. What role do hydrogen bonds play in the crystal packing of this compound-based compounds?

  • Methodological Answer : Analyze hydrogen-bond metrics (e.g., D–H···A distances: 2.2–2.5 Å, angles: 150–170°) from crystallographic data . Use software like Mercury to visualize packing motifs (e.g., π-π stacking of phenyl groups) and correlate with thermal stability (TGA data) .

Q. How do solvent polarity and proticity influence the reaction pathway in this compound alkylation?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMF): Stabilize deprotonated intermediates, favoring nucleophilic substitution.
  • Protic solvents (e.g., H₂O): Compete for hydrogen bonding, reducing alkylation efficiency.
  • Kinetic studies : Monitor reaction progress via in-situ IR (C≡N stretch at ~2250 cm⁻¹) to identify rate-limiting steps .

Q. What are the key challenges in refining X-ray data for this compound crystals with low absorption coefficients?

  • Methodological Answer : For low-µ crystals (e.g., µ = 0.080 mm⁻¹):
  • Use empirical absorption corrections (Psi-scan) to address intensity variations.
  • Optimize refinement with constraints (e.g., isotropic displacement parameters for light atoms) and validate using R indices (wR₂ < 0.12) .

Methodological Frameworks

Q. How to design a research question evaluating synthetic routes to this compound derivatives?

  • Guidelines :
  • Apply PICO framework : Population (halogenated ketones), Intervention (alkylation conditions), Comparison (solvent effects), Outcome (yield/stereochemistry) .
  • Use FINER criteria : Ensure feasibility (lab resources), novelty (e.g., unexplored halogenated reagents), and relevance (pharmaceutical intermediates) .

Q. What computational tools are recommended for modeling reaction mechanisms involving this compound?

  • Tools :
  • DFT : Gaussian or ORCA for transition-state analysis (e.g., activation energy of C–C bond formation).
  • Molecular dynamics : GROMACS to simulate solvent effects on reaction kinetics .

Data Analysis and Reporting

Q. How to address uncertainties in mass spectrometry data for this compound derivatives?

  • Approach :
  • Isotopic labeling : Use ¹³C or ¹⁵N to confirm fragment origins (e.g., m/z 77 [C₆H₅]⁺ vs. m/z 91 [C₇H₇]⁺) .
  • Error analysis : Report uncertainties in HRMS measurements (e.g., ±7 ppm) and compare with theoretical isotopic distributions .

Q. What strategies ensure reproducibility in crystallographic studies of this compound compounds?

  • Best practices :
  • Document crystal growth conditions (e.g., 0.17 × 0.17 × 0.13 mm crystals in acetone).
  • Share CIF files with refinement details (e.g., extinction coefficient: 0.012(3)) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.